5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine
Overview
Description
5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine is a chemical compound with the molecular formula C15H19NO. It contains a pyridine ring that is tetrahydrogenated and substituted with an allyloxy group at the 5-position and a benzyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the reduction of pyridine derivatives using hydrogenation catalysts.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via nucleophilic substitution reactions, where an allyl halide reacts with a hydroxy-substituted tetrahydropyridine.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized forms.
Substitution: The allyloxy and benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups in place of the allyloxy or benzyl groups .
Scientific Research Applications
5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1,2,3,6-tetrahydro-pyridine: Lacks the allyloxy group, which may affect its reactivity and applications.
5-Allyloxy-1,2,3,6-tetrahydro-pyridine: Lacks the benzyl group, which may influence its biological activity and chemical properties.
Uniqueness
5-Allyloxy-1-benzyl-1,2,3,6-tetrahydro-pyridine is unique due to the presence of both the allyloxy and benzyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-benzyl-5-prop-2-enoxy-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-2-11-17-15-9-6-10-16(13-15)12-14-7-4-3-5-8-14/h2-5,7-9H,1,6,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWWRLUKQDFMHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CCCN(C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80445410 | |
Record name | 5-ALLYLOXY-1-BENZYL-1,2,3,6-TETRAHYDRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244056-95-9 | |
Record name | 1,2,3,6-Tetrahydro-1-(phenylmethyl)-5-(2-propen-1-yloxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=244056-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-ALLYLOXY-1-BENZYL-1,2,3,6-TETRAHYDRO-PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80445410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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